

JackiePhos Pd G3: A Technical Guide to Commercial Availability, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: JackiePhos Pd G3

Cat. No.: B6316034

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JackiePhos Pd G3 is a third-generation Buchwald precatalyst widely utilized in academic and industrial research for its high efficiency and broad applicability in palladium-catalyzed cross-coupling reactions. Its robust performance, even with challenging substrates, makes it a valuable tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals. This guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and the fundamental catalytic cycle.

Commercial Availability and Suppliers

JackiePhos Pd G3 is commercially available from several major chemical suppliers, ensuring its accessibility for research and development purposes. The primary suppliers and their typical product offerings are summarized below.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich (MilliporeSigma)	JackiePhos Pd G3	2102544-35-2	≥95%	100 mg, 500 mg, 1 g, 5 g[1]
Fisher Scientific	Sigma-Aldrich JackiePhos Pd G3	2102544-35-2	-	1 g[2]
Alkali Scientific	JackiePhos Pd G3, MilliporeSigma®	2102544-35-2	-	5 g

Note: Availability and offered quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Core Technical Specifications

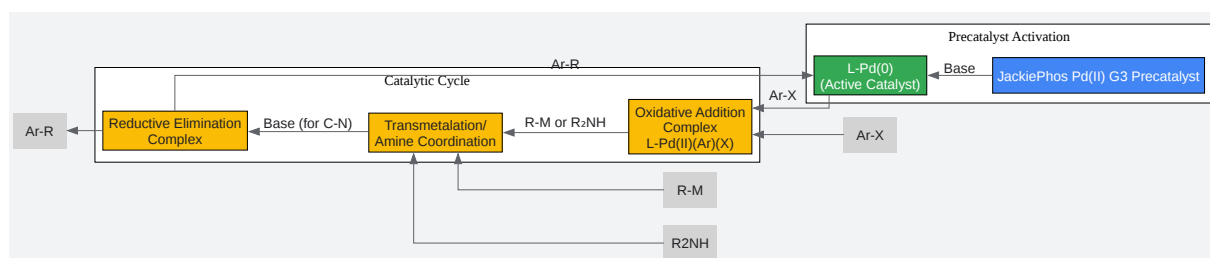
Property	Value	Reference
Chemical Name	[2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate	[1]
Synonym	JackiePhos-Pd-G3	[1]
CAS Number	2102544-35-2	[1]
Molecular Formula	C ₅₂ H ₅₀ F ₁₂ NO ₅ PPdS	[1]
Molecular Weight	1166.40 g/mol	[1]
Appearance	Solid	[1]
Melting Point	195-197 °C (decomposition)	[1]

Catalytic Applications and Experimental Protocols

JackiePhos Pd G3 is a versatile precatalyst effective for a range of cross-coupling reactions critical to modern organic synthesis. Its high reactivity and stability are attributed to the electron-deficient nature of the JackiePhos ligand, which facilitates key steps in the catalytic cycle.

General Catalytic Cycle

The third-generation (G3) Buchwald precatalysts are designed for the efficient in situ generation of the active monoligated Pd(0) species. The generally accepted catalytic cycle for cross-coupling reactions using **JackiePhos Pd G3** is initiated by the activation of the precatalyst, followed by oxidative addition, transmetalation (or amine coordination and deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the active catalyst.



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General catalytic cycle for **JackiePhos Pd G3** in cross-coupling reactions.

Buchwald-Hartwig Amination

JackiePhos Pd G3 is particularly effective in the N-arylation of a variety of amines, including challenging substrates like acyclic secondary amides.

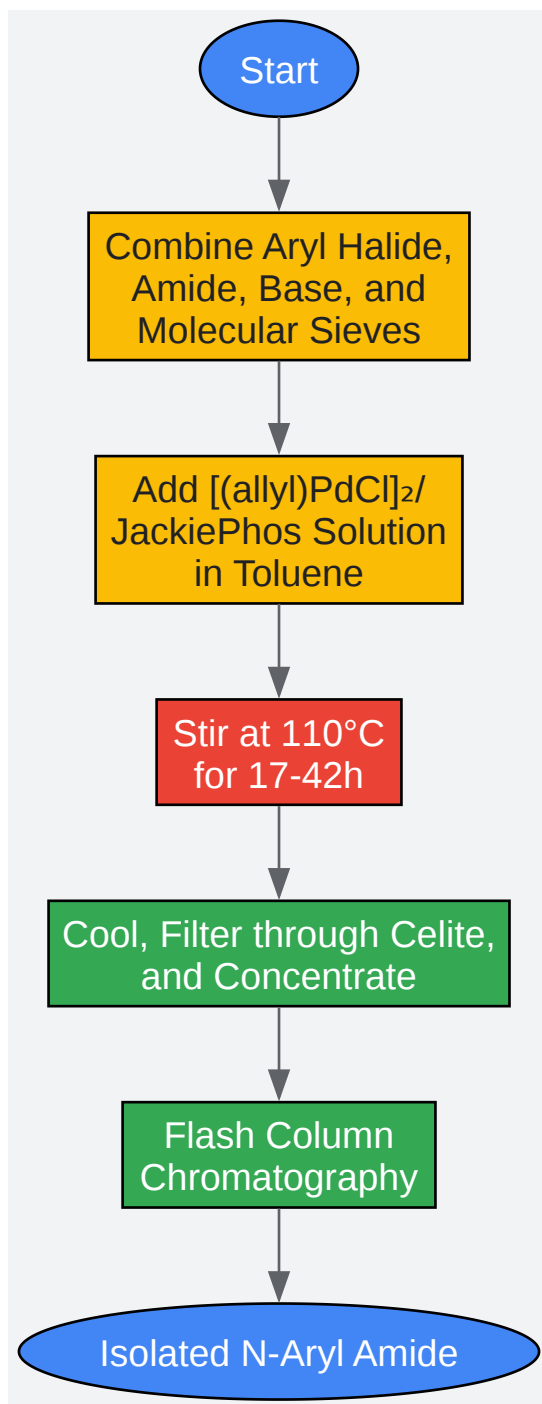
Experimental Protocol: N-Arylation of Secondary Acyclic Amides

This protocol is adapted from a study on the efficient N-arylation of acyclic secondary amides with aryl nonaflates, triflates, and chlorides.

- **Reaction Setup:** In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 equiv.), the secondary amide (2.5 equiv.), the appropriate base (e.g., K_3PO_4 , 3.0 equiv.), and 3 Å molecular sieves (200 mg/mmol of aryl halide).
- **Catalyst System:** A stock solution of $[(allyl)PdCl]_2$ (1 mol%) and JackiePhos (5 mol%) in toluene is prepared. The required volume of this solution is added to the vial.
- **Solvent:** Toluene is added to achieve a final concentration of 0.25 M with respect to the aryl halide.
- **Reaction Conditions:** The vial is sealed and the reaction mixture is stirred at 110 °C for 17-42 hours.
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl amide.

Aryl Halide	Amide	Base	Product Yield (%)
4-Chlorotoluene	N-Methylbenzamide	K_3PO_4	85
1-Chloro-4-methoxybenzene	N-Methylacetamide	K_3PO_4	78
1-Chloro-3,5-dimethylbenzene	N-Ethylpropionamide	K_3PO_4	92

Data is representative and adapted from literature. Actual yields may vary depending on the specific substrates and reaction conditions.



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Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

JackiePhos Pd G3 is also suitable for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides or triflates.

General Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In an inert atmosphere, a reaction vessel is charged with the aryl halide or triflate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K_3PO_4 , K_2CO_3 , CS_2CO_3 , 2.0-3.0 equiv.).
- **Catalyst:** **JackiePhos Pd G3** (typically 1-2 mol%) is added.
- **Solvent:** A degassed solvent or solvent mixture (e.g., toluene, dioxane, THF, often with water) is added to achieve a concentration of 0.1-0.5 M.
- **Reaction Conditions:** The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 1-24 hours, depending on the reactivity of the substrates.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Aryl Halide	Boronic Acid	Base	Temperature (°C)	Yield (%)
4-Bromotoluene	Phenylboronic acid	K_2CO_3	80	>95
1-Chloro-4-nitrobenzene	4-Methoxyphenylboronic acid	K_3PO_4	100	92
2-Chloropyridine	Thiophene-2-boronic acid	CS_2CO_3	80	88

This is a generalized protocol. Optimal conditions may vary.

Stille Coupling

This catalyst is also employed in Stille coupling reactions, which form carbon-carbon bonds between organotin compounds and organic halides or triflates.

General Experimental Protocol: Stille Coupling

- **Reaction Setup:** Under an inert atmosphere, the aryl halide or triflate (1.0 equiv.) and the organostannane (1.1-1.3 equiv.) are added to a reaction vessel.
- **Catalyst:** **JackiePhos Pd G3** (1-3 mol%) is added.
- **Solvent:** Anhydrous and degassed solvent such as toluene, dioxane, or THF is added.
- **Additives:** In some cases, a copper(I) co-catalyst or a fluoride source (e.g., CsF) may be beneficial.
- **Reaction Conditions:** The mixture is heated to 80-120 °C and stirred for 2-24 hours.
- **Work-up and Purification:** The reaction mixture is cooled, and a saturated aqueous solution of KF is often added to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the organic layer is dried and concentrated. The product is purified by column chromatography.

Conclusion

JackiePhos Pd G3 is a highly effective and versatile third-generation Buchwald precatalyst with broad commercial availability. Its application in a wide range of cross-coupling reactions, particularly the Buchwald-Hartwig amination of challenging substrates, makes it an invaluable tool for synthetic chemists in academia and industry. The provided experimental protocols serve as a starting point for reaction optimization, and the catalytic cycle diagram illustrates the fundamental mechanistic pathway. For specific applications, further optimization of reaction parameters may be necessary to achieve desired outcomes.

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References

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